2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-nitrobenzenesulfonamide
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Overview
Description
2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-nitrobenzene-1-sulfonamide involves several steps. One common synthetic route starts with the preparation of 2-methyl-5-nitroaniline, which is then subjected to a series of reactions including nitration, sulfonation, and coupling with indole derivatives . The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro and sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring and the sulfonamide group.
Common reagents used in these reactions include sodium nitrite, potassium iodide, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-nitrobenzene-1-sulfonamide include other indole derivatives such as indole-3-acetic acid and 2-methyl-5-nitroaniline . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-nitrobenzene-1-sulfonamide lies in its trifluoromethoxy and sulfonamide groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18F3N3O5S |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H18F3N3O5S/c1-11-3-4-13(25(26)27)9-18(11)31(28,29)23-8-7-15-12(2)24-17-6-5-14(10-16(15)17)30-19(20,21)22/h3-6,9-10,23-24H,7-8H2,1-2H3 |
InChI Key |
DZCZGCBUQMQNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C |
Origin of Product |
United States |
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